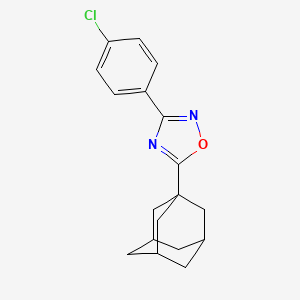![molecular formula C21H18F2N2O2 B3949077 2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949077.png)
2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone
Übersicht
Beschreibung
2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as DFPNQ, is a synthetic compound that has shown potential in scientific research applications. This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities.
Wirkmechanismus
2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone is believed to exert its biological effects by targeting multiple signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Furthermore, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of topoisomerase II and modulates the expression of various genes involved in cancer cell growth and survival. Physiologically, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, this compound has poor solubility in water, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone. One potential area of study is the development of this compound-based combination therapies for cancer treatment. This compound has been shown to enhance the cytotoxicity of other chemotherapeutic agents, and further studies are needed to determine the optimal combination of drugs. Another area of research is the identification of this compound's molecular targets and signaling pathways. This information could lead to the development of more potent and selective analogs of this compound. Finally, the efficacy of this compound in vivo needs to be further evaluated using animal models of cancer.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound has been found to enhance the cytotoxicity of other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-(3,4-difluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-16-9-8-13(12-17(16)23)24-18-19(25-10-4-1-5-11-25)21(27)15-7-3-2-6-14(15)20(18)26/h2-3,6-9,12,24H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSAHHMZOVAIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3948999.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3949022.png)
![2-[(3-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949029.png)
![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-methyl-1-pyrimidin-4-ylethanamine](/img/structure/B3949031.png)
![2-[(3-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949035.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)
![5-imino-2-(2-methylphenyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949044.png)

![2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949069.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949078.png)